ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408114
InChI: InChI=1S/C12H10F3N3O2/c1-2-20-11(19)8-7-17-18(10(8)12(13,14)15)9-5-3-4-6-16-9/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C(F)(F)F
Molecular Formula: C12H10F3N3O2
Molecular Weight: 285.22 g/mol

ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13408114

Molecular Formula: C12H10F3N3O2

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C12H10F3N3O2
Molecular Weight 285.22 g/mol
IUPAC Name ethyl 1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H10F3N3O2/c1-2-20-11(19)8-7-17-18(10(8)12(13,14)15)9-5-3-4-6-16-9/h3-7H,2H2,1H3
Standard InChI Key KFPLWVWFMAZTQQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C(F)(F)F
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure includes:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Pyridin-2-yl group: A six-membered aromatic nitrogen-containing ring attached to the pyrazole’s N1 position.

  • Trifluoromethyl group (-CF₃): A strong electron-withdrawing group at the C5 position of the pyrazole ring.

  • Ethyl ester group: An ester functionality at the C4 position, enhancing solubility and reactivity.

Key identifiers:

PropertyValueSource
CAS Number1236148-82-5
Molecular FormulaC₁₂H₁₀F₃N₃O₂
Molecular Weight285.22 g/mol
SMILESCCOC(=O)c1cnn(-c2ccccn2)c1C(F)(F)F
InChIKeyKFPLWVWFMAZTQQ-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via a condensation reaction between pyridin-2-yl hydrazine and ethyl trifluoroacetoacetate derivatives. Key steps include:

  • Formation of pyrazole ring: Reaction of pyridin-2-yl hydrazine with a trifluoromethyl-containing β-ketoester (e.g., ethyl trifluoroacetoacetate) under basic conditions .

  • Esterification: Introduction of the ethyl ester group via esterification of the carboxylate precursor .

Example Reaction:
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate+Pyridin-2-yl hydrazineTarget Compound\text{Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate} + \text{Pyridin-2-yl hydrazine} \rightarrow \text{Target Compound}

Reactivity Profile

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid.

  • Nucleophilic Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions due to its aromatic nature.

Biological Activity and Applications

Target/ActivityObserved EffectSource
Enzyme InhibitionCyclooxygenase (COX) inhibition (anti-inflammatory)
Antifungal ActivityModerate inhibition against Gibberella zeae and Fusarium oxysporum
Anticancer PotentialHypothetical interaction with kinase targets (pending validation)

Mechanism of Action

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability, improving membrane permeability.

  • Pyridine-pyrazole fusion: Allows π-π stacking interactions with planar regions of biological targets (e.g., enzymes).

Applications in Research and Industry

Pharmaceutical Development

  • Drug Discovery: Explored as a scaffold for developing inhibitors targeting inflammatory diseases (e.g., arthritis) or fungal infections .

  • Prodrug Potential: The ethyl ester group may be hydrolyzed in vivo to the active carboxylic acid form.

Agrochemical Use

  • Fungicide Candidates: Structural analogs show activity against phytopathogens, suggesting utility in crop protection .

HazardDescriptionSource
ToxicityLimited data; handled with standard PPE
FlammabilityFlash point: 165.4 ± 27.9 °C
Environmental ImpactLow volatility (vapor pressure: 0.0 ± 0.8 mmHg)

Comparative Analysis with Related Compounds

CompoundKey DifferenceApplication Highlight
Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateChlorine substituent enhances reactivityAgrochemical development
1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxylic acidFree carboxylic acid formProdrug precursor

Research Gaps and Future Directions

  • Toxicity Studies: Systematic in vivo toxicity profiling is required.

  • Structure-Activity Relationships (SAR): Optimization of substituents on the pyridine ring to enhance potency.

  • Metabolic Stability: Investigation of hepatic enzyme interactions to predict pharmacokinetics.

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